N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide
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Overview
Description
N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide is a chemical compound with the molecular formula C19H17N3O2. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . This compound is characterized by the presence of a pyridine ring and a tolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide typically involves the reaction of pyridine-2-carboxaldehyde with o-toluidine in the presence of oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyridine-2-carboxaldehyde is reacted with o-toluidine in the presence of a base to form an intermediate Schiff base.
Step 2: The intermediate is then treated with oxalyl chloride to yield N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide.
Industrial Production Methods
Industrial production of N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes. It can also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(pyridin-2-ylmethyl)oxalamide: This compound is similar in structure but lacks the tolyl group.
Ammonium N-(pyridin-2-ylmethyl)oxamate: Another related compound with different functional groups.
Uniqueness
N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide is unique due to the presence of both pyridine and tolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-2-3-8-13(11)18-15(20)14(19)17-10-12-7-4-5-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGMFHQXZFBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977506 |
Source
|
Record name | N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-87-4 |
Source
|
Record name | N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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